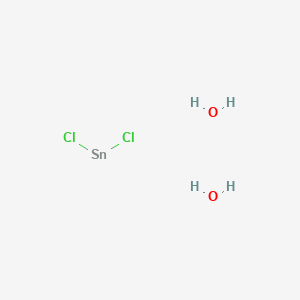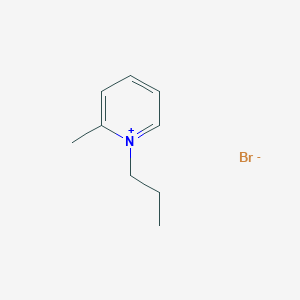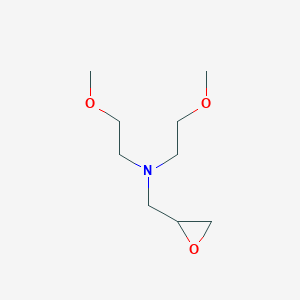
Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine, also known as BME, is an organic compound that is used in a variety of scientific research applications. It is a derivative of oxirane and is a colorless liquid with a pungent odor. BME is a versatile compound that has been used in the synthesis of various compounds, and has been studied for its biochemical and physiological effects.
科学的研究の応用
Photopolymerization and UV Lithography
Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine has been utilized in the synthesis of photo-patternable cross-linked epoxy systems containing photodegradable carbonate units. Such systems are applied in deep UV lithography, where the oxirane groups react with carboxylic acid in the polymer to generate a cross-linked epoxy film. The presence of anthracene groups enhances the system's reflective index and absorption at 248 nm, making it suitable for patternable bottom antireflective coating materials in deep UV lithography applications (Huh et al., 2009).
Coordination Chemistry and Magnetism
The compound has also been integrated into the synthesis and characterization of manganese(II) complexes, exhibiting diverse structural and magnetic properties. Such complexes demonstrate various coordination geometries and magnetic interactions, highlighting the compound's role in the development of materials with potential applications in magnetism and catalysis (Wu et al., 2004).
Plant Growth Regulation
Another unique application involves the synthesis of cyclic bis-quaternary salts of ammonia from phthalic acid, where this compound serves as a precursor. These salts have been tested for their efficacy as plant growth regulators on rice, showcasing the compound's potential in agricultural chemistry (Bangar & Sharma, 2009).
Corrosion Inhibition
Research also explores the synthesis and characterization of aromatic epoxy monomers, including this compound, for their application as corrosion inhibitors in carbon steel. These studies demonstrate the compound's efficacy in protecting metals from corrosion, especially in acidic environments (Dagdag et al., 2019).
Epoxy Polymers and Thermal Stability
The compound has contributed to the development of thermally stable epoxy polymers from new tetraglycidyl amine-based resin. The synthesis and characterization of these polymers reveal an excellent combination of flexibility and thermal stability, indicating potential applications in high-performance materials (Siddiqi et al., 2018).
作用機序
Target of Action
Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine is primarily involved in the synthesis of β-amino alcohols . These β-amino alcohols are important building blocks for the synthesis of a wide range of biologically active natural and synthetic products, such as natural alkaloids, unnatural amino acids, chiral auxiliaries, and pharmaceuticals .
Mode of Action
The compound acts through a ring-opening reaction of epoxides with amines . This process provides β-amino alcohols in high yields with excellent regioselectivity . The reaction is metal- and solvent-free, mediated by acetic acid . This protocol can be used for the introduction of amines in natural products during late-stage transformations .
Biochemical Pathways
The compound is involved in the biochemical pathway of β-amino alcohol synthesis . The direct aminolysis of epoxides usually suffers from lower yields and requires the use of excess amine, long reaction times, and hazardous solvents because of the low nucleophilicity of the amines . The process involving this compound overcomes these challenges, providing a more efficient and environmentally friendly method .
Pharmacokinetics
Its water solubility suggests that it may have good bioavailability
Result of Action
The result of the action of this compound is the production of β-amino alcohols . These compounds are crucial in the synthesis of various biologically active substances, including natural alkaloids, unnatural amino acids, chiral auxiliaries, and pharmaceuticals .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the reaction is carried out under metal- and solvent-free conditions . This makes the process environmentally friendly and reduces the need for hazardous solvents . Additionally, the compound is a water-soluble epoxy , which suggests that it may be stable and effective in aqueous environments .
特性
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)-N-(oxiran-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-11-5-3-10(4-6-12-2)7-9-8-13-9/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAHRIUCEWCCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


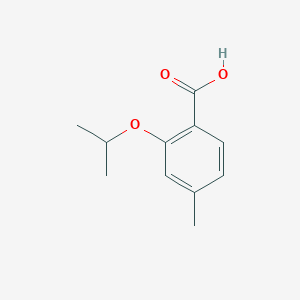

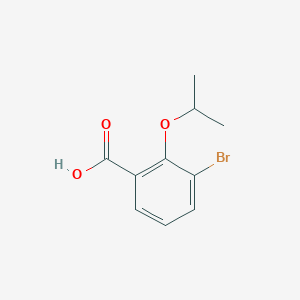


![[2-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B6331517.png)




